molecular formula C19H25N7O2S B2577856 2-(methylthio)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide CAS No. 2034544-08-4

2-(methylthio)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide

Cat. No.: B2577856
CAS No.: 2034544-08-4
M. Wt: 415.52
InChI Key: SLDWQFDXTPGIQD-UHFFFAOYSA-N
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Description

2-(methylthio)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C19H25N7O2S and its molecular weight is 415.52. The purity is usually 95%.
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Biological Activity

The compound 2-(methylthio)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide is a nicotinamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H25N7O2SC_{19}H_{25}N_{7}O_{2}S, with a molecular weight of 415.52 g/mol. The structure includes a morpholine ring, a pyrrolidine moiety, and a triazine core, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC19H25N7O2S
Molecular Weight415.52 g/mol
Purity≥ 95%

Research indicates that compounds similar to This compound exhibit various biological activities, including anti-inflammatory and anti-thrombotic effects. For instance, related nicotinamide derivatives have shown potential in modulating thrombus formation through mechanisms involving prostacyclin synthesis and cyclooxygenase activity .

Case Studies

  • Anti-inflammatory Effects : In studies involving skin inflammation models, nicotinamide derivatives demonstrated the ability to reduce inflammatory responses significantly. This suggests that This compound may similarly influence inflammatory pathways.
  • Anti-thrombotic Activity : A study on related compounds highlighted their capacity to inhibit platelet aggregation and promote thrombolysis in vivo. This effect was linked to the modulation of cyclooxygenase enzymes and subsequent prostacyclin production . Given the structural similarities, it is plausible that our compound may exhibit comparable anti-thrombotic properties.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatorySignificant reduction in inflammation in models
Anti-thromboticInhibition of platelet aggregation; thrombolytic effects

Research Findings

Recent investigations into the pharmacological profile of nicotinamide derivatives have revealed their potential as therapeutic agents. Specifically, This compound has been studied for its effects on conditions like rough skin disease and other dermatological disorders. The compound's ability to modulate cellular pathways involved in inflammation and thrombosis positions it as a candidate for further clinical exploration.

Future Directions

Further research is warranted to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations should focus on:

  • In vivo studies to confirm efficacy and safety profiles.
  • Mechanistic studies to understand interactions at the molecular level.
  • Clinical trials to evaluate therapeutic potential in humans.

Properties

IUPAC Name

2-methylsulfanyl-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O2S/c1-29-17-14(5-4-6-20-17)16(27)21-13-15-22-18(25-7-2-3-8-25)24-19(23-15)26-9-11-28-12-10-26/h4-6H,2-3,7-13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDWQFDXTPGIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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